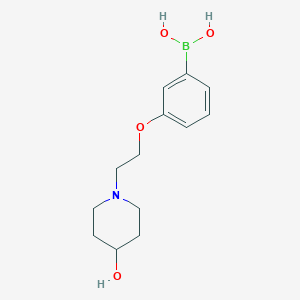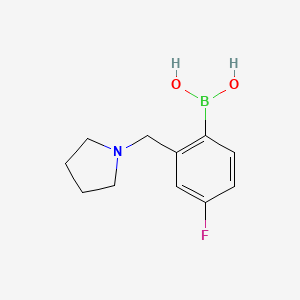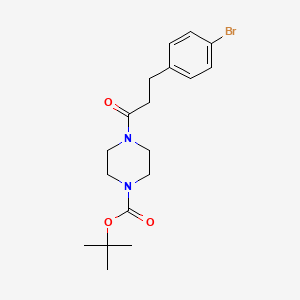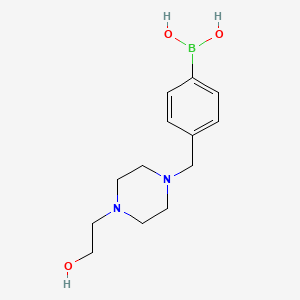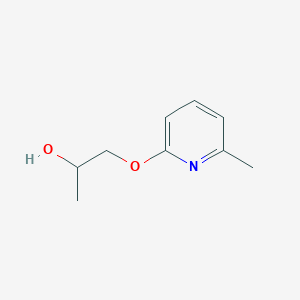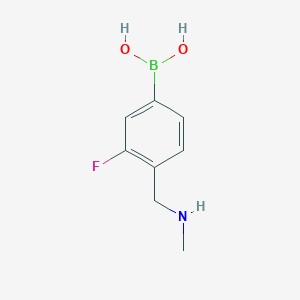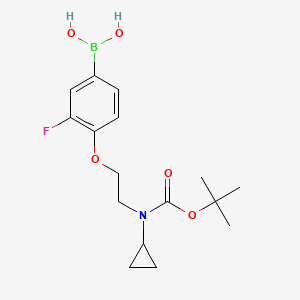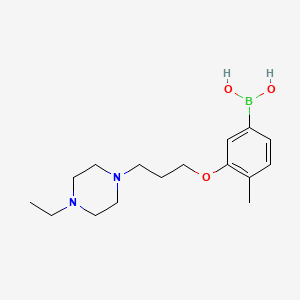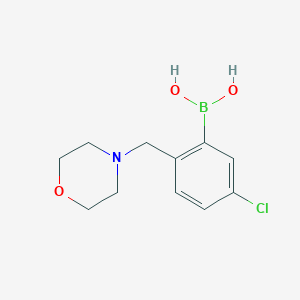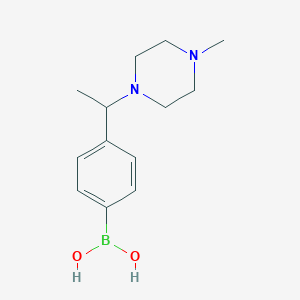
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatile reactivity and have been used in a wide range of chemical transformations, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid group and a 4-methylpiperazine moiety . The presence of the boronic acid group allows for the formation of reversible covalent complexes with diols and polyols, a property that has been exploited in various areas of chemistry .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications : This compound serves as a key precursor in the synthesis of important pharmaceuticals. A practical synthesis method for a closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed as a key intermediate for the cancer drug Imatinib, demonstrating the importance of these compounds in pharmaceutical synthesis (Koroleva et al., 2012).
Boronic Acid Chemistry : Boronic acids, including phenylboronic acid derivatives, have been studied for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The compound , as a phenylboronic acid derivative, may contribute to these areas of research (Zhang et al., 2017).
Nanomaterials and Therapeutics : Phenylboronic-acid-modified nanoparticles have garnered attention for their potential in biological and biomedical applications, including as antiviral therapeutics. This aligns with the interests in phenylboronic acid derivatives like the compound (Khanal et al., 2013).
Organic Phosphorescent and Mechanoluminescent Materials : The cyclic esterification of aryl boronic acids, a category which includes the compound of interest, has been used to screen for materials with organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) properties (Zhang et al., 2018).
Sensor Development for Biological Compounds : Boronic acids have been used to develop sensors for biological compounds. A study on a new internal charge transfer (ICT) fluorene-based fluorescent boronic acid sensor demonstrates the role boronic acids can play in detecting biological substances such as sugar alcohols (Hosseinzadeh et al., 2016).
Propiedades
IUPAC Name |
[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJUVULSZUPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)

